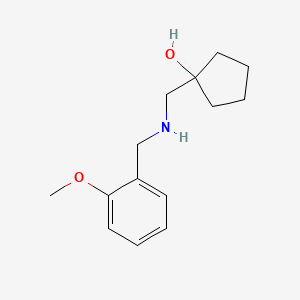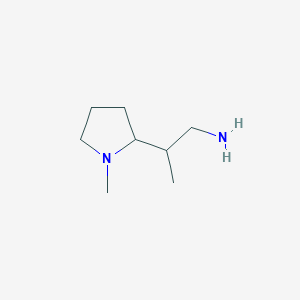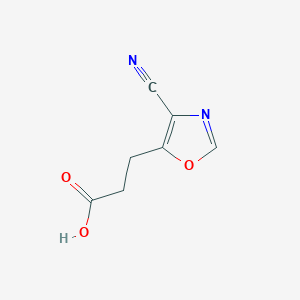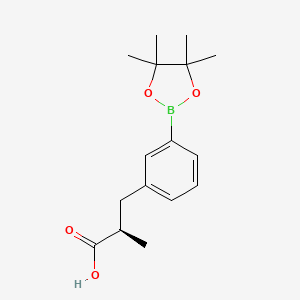
4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid is an organic compound that belongs to the class of phenylpyrrolidines. This compound features a benzene ring linked to a pyrrolidine ring through a sulfonic acid group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with water or a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .
化学反应分析
Types of Reactions
4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted phenylpyrrolidines.
科学研究应用
4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
3-Nitro-4-(2-Oxopyrrolidin-1-yl)-Benzenesulfonamide: Similar structure but with a nitro group instead of a sulfonic acid group.
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates: Contains an imidazolidinyl group instead of a pyrrolidinyl group.
Uniqueness
4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid is unique due to its specific combination of a pyrrolidinyl group and a sulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H11NO4S |
|---|---|
分子量 |
241.27 g/mol |
IUPAC 名称 |
4-(2-oxopyrrolidin-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H11NO4S/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15/h3-6H,1-2,7H2,(H,13,14,15) |
InChI 键 |
BSXYYAYAWJSCIY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



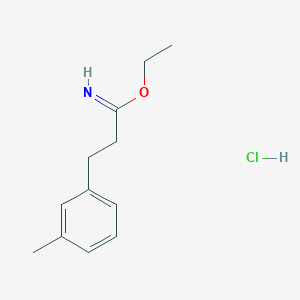
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)
![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
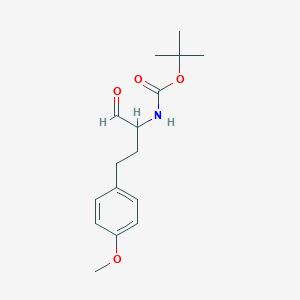
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
